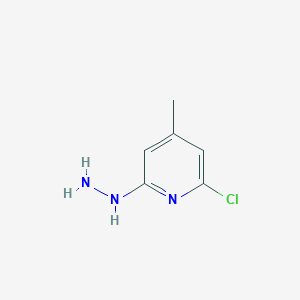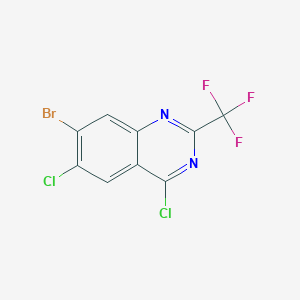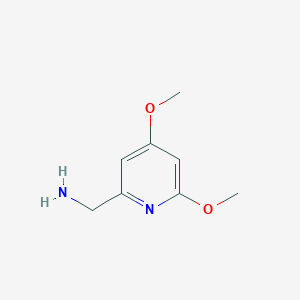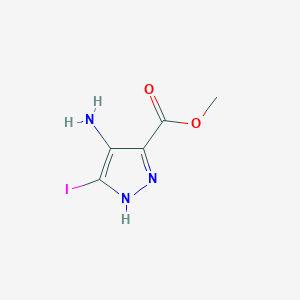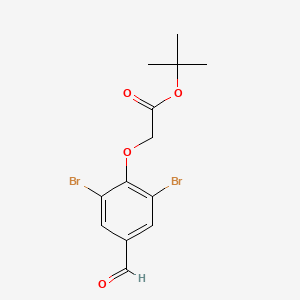
tert-Butyl 2-(2,6-Dibromo-4-formylphenoxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 2-(2,6-Dibromo-4-formylphenoxy)acetate: is an organic compound with the molecular formula C₁₃H₁₄Br₂O₄ and a molecular weight of 394.06 g/mol . This compound is characterized by the presence of two bromine atoms, a formyl group, and a tert-butyl ester group attached to a phenoxyacetic acid backbone. It is commonly used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(2,6-Dibromo-4-formylphenoxy)acetate typically involves the bromination of a precursor compound followed by esterification. One common method involves the bromination of 4-formylphenol to introduce bromine atoms at the 2 and 6 positions. This is followed by the reaction with tert-butyl bromoacetate in the presence of a base to form the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process typically involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors under controlled conditions .
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl 2-(2,6-Dibromo-4-formylphenoxy)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.
Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid.
Reduction Reactions: The formyl group can be reduced to an alcohol.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution: Products with different substituents replacing the bromine atoms.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in organic synthesis.
- Intermediate in the synthesis of more complex molecules .
Biology:
- Potential use in the development of biologically active compounds.
- Studied for its interactions with biological molecules .
Medicine:
- Investigated for potential pharmaceutical applications.
- May serve as a precursor for drug development .
Industry:
- Used in the production of specialty chemicals.
- Employed in the synthesis of materials with specific properties .
Mécanisme D'action
The mechanism of action of tert-Butyl 2-(2,6-Dibromo-4-formylphenoxy)acetate involves its interaction with various molecular targets. The bromine atoms and formyl group play a crucial role in its reactivity. The compound can form covalent bonds with nucleophiles, leading to the formation of new products. The pathways involved depend on the specific reactions it undergoes .
Comparaison Avec Des Composés Similaires
- 2,6-Dibromo-4-(tert-butyl)phenol
- 4-Bromo-2,6-di-tert-butylphenol
- 2-Bromo-4,6-di-tert-butylphenol
Uniqueness: tert-Butyl 2-(2,6-Dibromo-4-formylphenoxy)acetate is unique due to the presence of both bromine atoms and a formyl group on the phenoxyacetic acid backbone. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C13H14Br2O4 |
|---|---|
Poids moléculaire |
394.06 g/mol |
Nom IUPAC |
tert-butyl 2-(2,6-dibromo-4-formylphenoxy)acetate |
InChI |
InChI=1S/C13H14Br2O4/c1-13(2,3)19-11(17)7-18-12-9(14)4-8(6-16)5-10(12)15/h4-6H,7H2,1-3H3 |
Clé InChI |
CBRQTIAGSHYIGO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)COC1=C(C=C(C=C1Br)C=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-[(4-Aminobutyl)Cbz-amino]propyl]-3,4-bis(benzyloxy)benzamide Trifluoroacetate](/img/structure/B13668320.png)

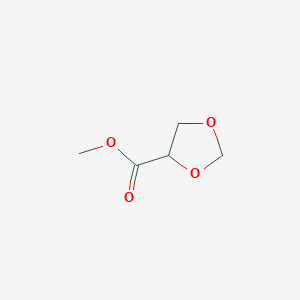

![4-Chloro-5-(methylsulfonyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13668344.png)
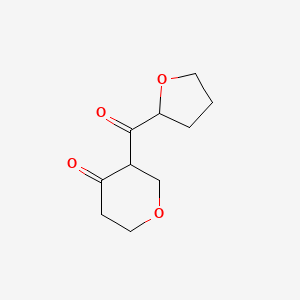

![1-Methoxy-3-[2-(methoxymethoxy)ethyl]benzene](/img/structure/B13668363.png)

![4-Nitrobenzo[d]thiazole-2-carbonitrile](/img/structure/B13668380.png)
